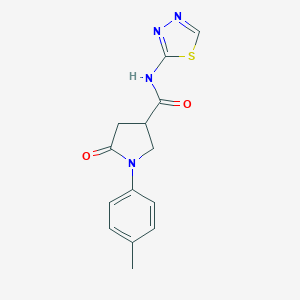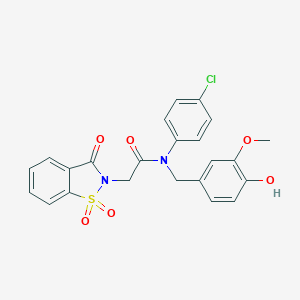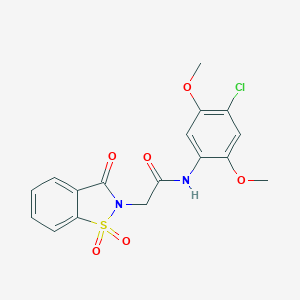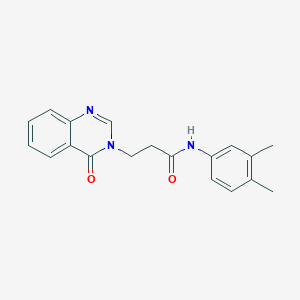![molecular formula C19H13N3O4S B278743 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, also known as DBITAN, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DBITAN belongs to the family of benzisothiazolone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The exact mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate is not fully understood. However, it is believed that 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate exerts its biological activities by modulating various signaling pathways in the body. For example, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro and in vivo studies. However, there are also some limitations to using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate.
未来方向
There are several future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate. One area of interest is its potential use as a therapeutic agent in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate can be synthesized through a series of chemical reactions involving the condensation of 4-aminophenyl nicotinate with 2-hydroxybenzothiazole-3-carboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate in a pure form.
科学研究应用
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate |
|---|---|
分子式 |
C19H13N3O4S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H13N3O4S/c23-19(13-4-3-11-20-12-13)26-15-9-7-14(8-10-15)21-18-16-5-1-2-6-17(16)27(24,25)22-18/h1-12H,(H,21,22) |
InChI 键 |
FIUNUOZFRDQXMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
规范 SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)



![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)

![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)